molecular formula C12H12F2N2O3 B13052878 Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13052878
M. Wt: 270.23 g/mol
InChI Key: QKEHXQLSRKZEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoroethoxy group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. . The reaction conditions often require careful adjustment to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. Computational studies have provided insights into the electronic structure and binding interactions of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the difluoroethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-5-15-16-6-8(3-4-10(9)16)19-7-11(13)14/h3-6,11H,2,7H2,1H3

InChI Key

QKEHXQLSRKZEON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)OCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.